molecular formula C10H12BrN B1613342 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 371251-07-9

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1613342
CAS No.: 371251-07-9
M. Wt: 226.11 g/mol
InChI Key: VMOGBOBURVTQOJ-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It features a bromine atom at the 6th position, a methyl group attached to the nitrogen atom, and an amine group at the 1st position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of N-methyl-2,3-dihydro-1H-inden-1-amine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indene derivatives with various functional groups.

Scientific Research Applications

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring compounds.

    Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    N-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, which may influence its chemical behavior and applications.

    6-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.

Uniqueness: 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the N-methyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGBOBURVTQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625123
Record name 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371251-07-9
Record name 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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